3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
Overview
Description
3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one is a chemical compound belonging to the class of oxazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one typically involves the cyclization of 3-hydroxyphenylglyoxal with amines under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes intramolecular cyclization to form the oxazolidinone ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the phenolic group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the oxazolidinone ring.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of reduced oxazolidinones or alcohols.
Substitution: Formation of substituted oxazolidinones with different functional groups.
Scientific Research Applications
3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes, inhibiting their activity. The oxazolidinone ring can also interact with nucleophiles, leading to the inhibition of various biochemical pathways.
Comparison with Similar Compounds
3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one is similar to other oxazolidinones, such as linezolid and tedizolid, which are used as antibiotics. its unique phenolic group provides additional chemical reactivity and potential biological activity. Other similar compounds include:
Linezolid: Used as an antibiotic with a similar oxazolidinone ring.
Tedizolid: Another antibiotic in the oxazolidinone class.
Rifamycin: A different class of antibiotics with a similar mechanism of action.
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Properties
IUPAC Name |
3-(3-hydroxyphenyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-3-1-2-7(6-8)10-4-5-13-9(10)12/h1-3,6,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXLLMFKYCZHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651029 | |
Record name | 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038713-37-9 | |
Record name | 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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